An In-depth Technical Guide to 4-Ethylidenetetrahydro-2H-pyran: Properties, Synthesis, and Spectroscopic Characterization
An In-depth Technical Guide to 4-Ethylidenetetrahydro-2H-pyran: Properties, Synthesis, and Spectroscopic Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-ethylidenetetrahydro-2H-pyran, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust predictive profile. This approach is designed to empower researchers with a foundational understanding for further investigation and application.
Molecular Structure and Physicochemical Properties
4-Ethylidenetetrahydro-2H-pyran is a derivative of tetrahydropyran, a saturated six-membered heterocyclic ether. The defining feature of this molecule is the exocyclic ethylidene group at the 4-position of the pyran ring.
Structural Overview
The core of the molecule is the tetrahydropyran ring, which typically adopts a chair conformation to minimize steric strain. The ethylidene substituent introduces a region of planar geometry at the C4 position. The presence of the oxygen atom in the ring induces a dipole moment and influences the molecule's overall polarity and hydrogen bonding capabilities.
Table 1: Predicted Physicochemical Properties of 4-Ethylidenetetrahydro-2H-pyran
| Property | Predicted Value | Notes |
| IUPAC Name | 4-Ethylidenetetrahydro-2H-pyran | - |
| CAS Number | 852572-02-2[1] | A unique identifier for this specific chemical substance. |
| Molecular Formula | C₇H₁₂O | Derived from the molecular structure. |
| Molecular Weight | 112.17 g/mol | Calculated from the molecular formula. |
| Boiling Point | Estimated: 140-160 °C | Predicted based on the boiling points of similarly sized tetrahydropyran derivatives. The presence of the double bond may slightly alter this compared to saturated analogs. |
| Density | Estimated: 0.9 - 1.0 g/mL | Predicted based on the density of related tetrahydropyran compounds. |
| Solubility | Predicted: Soluble in a wide range of organic solvents (e.g., ethanol, diethyl ether, acetone). Limited solubility in water. | The ether functionality and hydrocarbon character suggest good solubility in non-polar to moderately polar organic solvents. The lack of a hydrogen bond donor limits water solubility.[2] |
Synthesis and Reactivity
While specific literature on the synthesis of 4-ethylidenetetrahydro-2H-pyran is scarce, its preparation can be logically inferred from established synthetic methodologies for creating exocyclic double bonds on cyclic ketones.
Proposed Synthetic Pathway: The Wittig Reaction
A primary and highly effective method for the synthesis of 4-ethylidenetetrahydro-2H-pyran is the Wittig reaction, starting from the commercially available tetrahydro-4H-pyran-4-one.[3][4] This reaction involves the use of a phosphonium ylide to convert a ketone into an alkene.
The choice of the ylide and reaction conditions can influence the stereoselectivity of the resulting alkene (E/Z isomerism), although for a terminal ethylidene group, this is not a factor.
Caption: Proposed synthesis of 4-ethylidenetetrahydro-2H-pyran via the Wittig reaction.
Experimental Protocol: Wittig Olefination
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Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium, dropwise. Allow the reaction to stir at room temperature for 1-2 hours to ensure complete formation of the ylide (a characteristic orange to red color is often observed).
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Olefination: Cool the ylide solution to -78 °C and add a solution of tetrahydro-4H-pyran-4-one in anhydrous THF dropwise.
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Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is often purified by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.[5]
Chemical Reactivity
The reactivity of 4-ethylidenetetrahydro-2H-pyran is primarily dictated by the exocyclic double bond and the ether linkage within the tetrahydropyran ring.
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Reactions of the Alkene: The ethylidene group can undergo typical alkene reactions such as hydrogenation to form 4-ethyltetrahydro-2H-pyran, halogenation, epoxidation, and hydroboration-oxidation to introduce further functionality.
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Stability of the Tetrahydropyran Ring: The tetrahydropyran ring is generally stable under neutral and basic conditions. However, under strong acidic conditions, the ether linkage can be cleaved.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Data for 4-Ethylidenetetrahydro-2H-pyran
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Vinyl Proton | ~5.0-5.5 | Quartet (q) | The proton on the double bond will be coupled to the methyl group protons. |
| Methylene Protons (adjacent to O) | ~3.5-4.0 | Multiplet (m) | Protons on C2 and C6 are deshielded by the adjacent oxygen atom. |
| Methylene Protons (adjacent to C=C) | ~2.0-2.5 | Multiplet (m) | Protons on C3 and C5 are in the allylic position to the double bond. |
| Methyl Protons | ~1.6-1.8 | Doublet (d) | The methyl group protons will be coupled to the vinyl proton. |
| ¹³C NMR | |||
| Olefinic Carbon (quaternary) | ~140-145 | Singlet (s) | The carbon of the double bond within the ring. |
| Olefinic Carbon (CH) | ~115-120 | Doublet (d) | The terminal carbon of the double bond. |
| Methylene Carbons (adjacent to O) | ~65-70 | Triplet (t) | Carbons at C2 and C6. |
| Methylene Carbons (adjacent to C=C) | ~30-35 | Triplet (t) | Carbons at C3 and C5. |
| Methyl Carbon | ~12-15 | Quartet (q) | The carbon of the ethylidene methyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the C=C double bond and the C-O ether linkage.
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=C | Stretch | ~1650-1670 | Medium |
| C-O | Stretch | ~1050-1150 | Strong |
| =C-H | Stretch | ~3010-3095 | Medium |
| C-H (sp³) | Stretch | ~2850-2960 | Strong |
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 112. Fragmentation patterns would likely involve the loss of an ethyl group, and cleavage of the tetrahydropyran ring.
Safety and Handling
Specific safety data for 4-ethylidenetetrahydro-2H-pyran is not available. However, based on the safety profiles of related tetrahydropyran and alkene-containing compounds, the following precautions are recommended:
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Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition.
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Hazards: The compound is likely flammable. Avoid exposure to heat, sparks, and open flames.
Conclusion
4-Ethylidenetetrahydro-2H-pyran is a molecule with potential utility in synthetic organic chemistry. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its physical and chemical properties, a plausible synthetic route, and expected spectroscopic characteristics. This information serves as a valuable starting point for researchers and drug development professionals interested in exploring the chemistry and applications of this and related heterocyclic compounds. Further experimental validation of these predicted properties is a necessary and encouraged next step for any practical application.
References
- BenchChem. (2025). Technical Guide to the Physical Properties of Tetrahydro-4H-pyran-4-one. BenchChem.
- BenchChem. (2025). Byproducts of the Wittig reaction with Tetrahydro-4H-pyran-4-one and their removal. BenchChem.
- Rychnovsky, S. D., & Griesgraber, G. (1992). Synthesis of the C1-C9 segment of zincophorin. The Journal of Organic Chemistry, 57(21), 5583–5585.
- Kulkarni, A. A., & Rychnovsky, S. D. (2006). A Concise Synthesis of the C1-C17 Segment of Zincophorin. The Journal of Organic Chemistry, 71(25), 9475–9482.
- BenchChem. (2025). Technical Support Center: Optimizing Stereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one. BenchChem.
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NextSDS. (n.d.). 4-ethylidene tetrahydro-2h-pyran — Chemical Substance Information. Retrieved from [Link]
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.
- Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
- Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1–157.
- BenchChem. (2025). Dihydro-2H-pyran-3(4H)-one: A Technical Guide to Chemical Reactivity and Stability. BenchChem.
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Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
- BenchChem. (2025). A Comprehensive Technical Guide to the Solubility of 3,4-Dihydro-2H-pyran in Organic Solvents. BenchChem.
